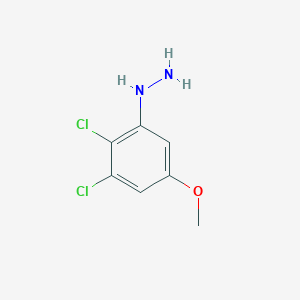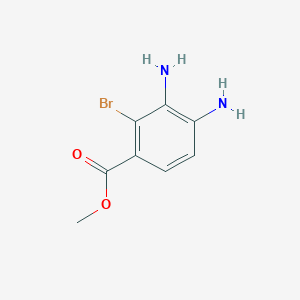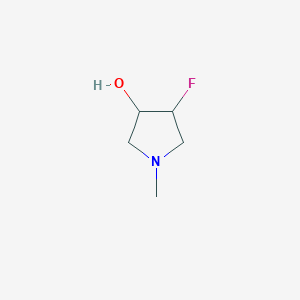
2-(Trifluoromethyl)cyclopropylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)cyclopropylboronic Acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boronic acid derivatives and organotrifluoroborates under mild conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)cyclopropylboronic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethylated cyclopropyl alcohols, ketones, and substituted cyclopropyl derivatives .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)cyclopropylboronic Acid has a wide range of applications in scientific research:
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)cyclopropylboronic Acid in chemical reactions involves the formation of boronate complexes, which facilitate the transfer of the trifluoromethyl group to the target molecule. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki–Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Cyclopropylboronic Acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethylboronic Acid: Contains the trifluoromethyl group but lacks the cyclopropyl ring, leading to variations in chemical behavior.
Uniqueness: 2-(Trifluoromethyl)cyclopropylboronic Acid is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for the construction of complex molecules with specific properties .
Propiedades
Fórmula molecular |
C4H6BF3O2 |
|---|---|
Peso molecular |
153.90 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C4H6BF3O2/c6-4(7,8)2-1-3(2)5(9)10/h2-3,9-10H,1H2 |
Clave InChI |
IOCVFDFVXYMNBR-UHFFFAOYSA-N |
SMILES canónico |
B(C1CC1C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)

![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)


![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)

